molecular formula C25H26BrN3O2S B451958 N-(5-BROMO-2-PYRIDYL)-2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

N-(5-BROMO-2-PYRIDYL)-2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B451958
M. Wt: 512.5g/mol
InChI Key: VTDUPFPVYLYMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-BROMO-2-PYRIDYL)-2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound featuring a quinoline core, a bromopyridyl group, and a methylsulfanylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Bromopyridyl Group: The bromopyridyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative is brominated using reagents like N-bromosuccinimide (NBS).

    Attachment of the Methylsulfanylphenyl Moiety: This step involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the methylsulfanylphenyl group is coupled with the bromopyridyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to an alcohol.

    Substitution: The bromopyridyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties. The presence of the quinoline core is particularly noteworthy, as quinoline derivatives are known for their therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or catalysts. Its unique structure might impart desirable properties like thermal stability or electronic conductivity.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors. The bromopyridyl group could facilitate binding to specific sites, while the quinoline core might interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMO-2-PYRIDYL)-2,7,7-TRIMETHYL-4-PHENYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Lacks the methylsulfanyl group, potentially altering its chemical reactivity and biological activity.

    N-(5-CHLORO-2-PYRIDYL)-2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Substitution of bromine with chlorine may affect its reactivity and interaction with biological targets.

Uniqueness

The presence of the methylsulfanylphenyl group in N-(5-BROMO-2-PYRIDYL)-2,7,7-TRIMETHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and providing unique chemical reactivity.

Properties

Molecular Formula

C25H26BrN3O2S

Molecular Weight

512.5g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-4-(4-methylsulfanylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H26BrN3O2S/c1-14-21(24(31)29-20-10-7-16(26)13-27-20)22(15-5-8-17(32-4)9-6-15)23-18(28-14)11-25(2,3)12-19(23)30/h5-10,13,22,28H,11-12H2,1-4H3,(H,27,29,31)

InChI Key

VTDUPFPVYLYMDJ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)SC)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)SC)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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